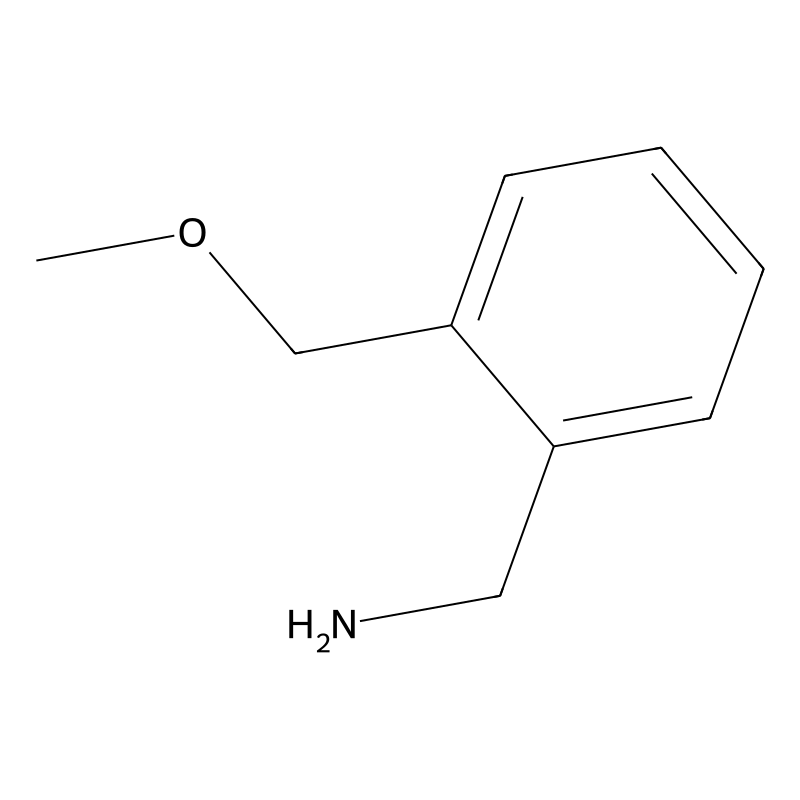

2-Methoxymethyl-benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition:

The primary area of scientific research involving 2-Methoxymethyl-benzylamine focuses on its potential as a corrosion inhibitor for steel in hydrochloric acid (HCl) environments. Studies have investigated its effectiveness at various concentrations and temperatures, demonstrating its ability to form a protective film on the steel surface, thereby hindering the corrosion process.

One such study, published in a research article titled "Corrosion Inhibition of Steel in HCL Media Using 2- Methoxymethyl-Benzlamine," employed weight loss and polarization techniques to evaluate the compound's performance. The findings indicated that 2-Methoxymethyl-benzylamine exhibited good corrosion inhibition efficiency, with its effectiveness increasing with concentration up to a certain point. [Source: ResearchGate - "Polarization curves for steel at various concentrations of 2-Methoxymethyl-benzylamine in 1M HCl at 313 K"()]

2-Methoxymethyl-benzylamine is an organic compound characterized by the presence of a methoxymethyl group attached to a benzylamine structure. Its molecular formula is , and it features a benzene ring bonded to an amine group, with a methoxymethyl substituent that enhances its chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The amine can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Oxidative Reactions: It can undergo oxidation, which is significant in synthetic pathways for producing more complex molecules .

- Hydrogenation: In synthetic procedures, 2-methoxymethyl-benzylamine can be derived from precursors through hydrogenation, particularly when reducing nitro groups to amines .

Research indicates that 2-methoxymethyl-benzylamine exhibits biological activity, particularly in enzyme interactions. Its structural features may influence its ability to interact with biological targets, suggesting potential therapeutic applications. For instance, studies have shown its involvement in biochemical pathways that could lead to the development of new pharmaceuticals .

The synthesis of 2-methoxymethyl-benzylamine typically involves several steps:

- Nitration: Starting from 2-chlorobenzyl chloride, nitration introduces a nitro group to yield 4-nitro-2-chloromethyl-chlorobenzene.

- Methoxymethylation: A methoxymethyl group is introduced via nucleophilic displacement using alkali methoxide or hydroxide in methanol .

- Benzylamine Addition: Benzylamine is added to the intermediate product, facilitating further modifications through nucleophilic attack .

- Reduction: The final step often involves hydrogenation to reduce nitro groups to amines, yielding 2-methoxymethyl-benzylamine .

2-Methoxymethyl-benzylamine has several noteworthy applications:

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Biochemical Research: The compound is useful in studying enzyme mechanisms and interactions due to its reactivity and ability to form complexes with biomolecules .

Interaction studies involving 2-methoxymethyl-benzylamine have focused on its role in enzyme catalysis and binding affinity with various substrates. These studies are crucial for understanding its potential as a therapeutic agent and its mechanism of action within biological systems. The compound's ability to modulate enzyme activity suggests it could be utilized in drug design aimed at specific enzyme targets .

Several compounds share structural similarities with 2-methoxymethyl-benzylamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| Benzylamine | Simple amine structure | Basic building block for many derivatives |

| Methoxybenzylamine | Methoxy group on benzylamine | Enhanced solubility and reactivity |

| 4-Methoxybenzylamine | Methoxy group para to amine | Potentially different biological activity |

| 2-Aminobenzyl alcohol | Alcohol instead of amine | Different functional properties |

Uniqueness of 2-Methoxymethyl-benzylamine:

- The presence of both a methoxymethyl group and an amine allows for diverse reactivity not found in simpler analogs like benzylamine or methoxybenzylamine. This dual functionality enhances its potential applications in medicinal chemistry and organic synthesis.

2-Methoxymethyl-benzylamine occupies a distinctive position within the benzylamine family of compounds, representing a substituted derivative where the methoxymethyl group is attached to the ortho position of the benzyl aromatic ring [1] [2]. This compound, with the molecular formula C₉H₁₃NO and molecular weight of 151.21 g/mol, belongs to the broader category of substituted benzylamines that maintain the fundamental benzylamine structure while incorporating additional functional groups that modify their chemical and physical properties [1] [2].

Within the structural hierarchy of benzylamine derivatives, compounds can be classified based on their substitution patterns and functional group modifications. Primary benzylamines such as the parent compound benzylamine (C₇H₉N) serve as the foundational structure, while methoxy-substituted variants like 2-methoxybenzylamine (C₈H₁₁NO) and 4-methoxybenzylamine (C₈H₁₁NO) represent the immediate precursors in structural complexity [3] [4]. The methoxymethyl substitution in 2-methoxymethyl-benzylamine represents a further elaboration of this structural framework, incorporating both ether and methyl functionalities within a single substituent [1].

The classification system for benzylamine derivatives follows systematic nomenclature principles where substituents are identified by their position on the aromatic ring and their chemical nature. The ortho-methoxymethyl substitution pattern places 2-methoxymethyl-benzylamine in the category of sterically hindered benzylamine derivatives, where the bulky methoxymethyl group influences both the chemical reactivity and physical properties of the compound [1] [3]. This positioning is significant because ortho-substituted aromatic compounds often exhibit different reactivity patterns compared to their meta and para isomers due to steric and electronic effects.

Structural Analogues and Homologues

The structural analogues of 2-methoxymethyl-benzylamine can be categorized into several distinct groups based on their relationship to the parent compound. Positional isomers represent the most direct structural analogues, where the methoxymethyl group could theoretically be positioned at the meta or para positions of the benzyl ring, although such compounds are not commonly reported in the literature [1] [3]. The structural relationship between 2-methoxymethyl-benzylamine and its analogues demonstrates the importance of substituent positioning in determining molecular properties and reactivity.

Homologous compounds within the benzylamine family include the simpler methoxy-substituted derivatives. 2-Methoxybenzylamine serves as a direct structural precursor, where the methoxymethyl group is replaced by a simple methoxy group, resulting in a molecular weight reduction from 151.21 to 137.18 g/mol [3] [4]. Similarly, 4-methoxybenzylamine represents a positional isomer of the methoxy-substituted series, with the methoxy group in the para position relative to the benzyl carbon [4] [5]. These relationships illustrate how systematic structural modifications can be employed to create series of related compounds with predictable property variations.

The methylenedioxy analogues represent another important class of structural relatives, where compounds like 2,3-methylenedioxybenzylamine contain a cyclic ether linkage that bridges two adjacent carbon atoms on the aromatic ring [6]. This structural motif creates a five-membered ring fused to the benzene ring, resulting in compounds with significantly different electronic and steric properties compared to the linear methoxymethyl substitution pattern found in 2-methoxymethyl-benzylamine [6].

Chain-extended homologues can be conceptualized through the systematic extension of the methoxymethyl group to longer alkoxy chains. While specific examples of such compounds are not extensively documented in the literature, the principles of homologous series suggest that compounds with ethoxyethyl or propoxyethyl substituents would represent higher homologues of 2-methoxymethyl-benzylamine [7]. These hypothetical compounds would demonstrate increased molecular weight and altered solubility characteristics while maintaining the fundamental benzylamine structural framework.

Functional Group Analysis

The functional group composition of 2-methoxymethyl-benzylamine reveals a complex molecular architecture that combines multiple reactive sites within a single structure. The primary amine group (-NH₂) represents the most chemically significant functional group, providing nucleophilic character and basic properties characteristic of all benzylamine derivatives [1] [8]. This functional group determines the compound's ability to participate in acid-base reactions, nucleophilic substitutions, and hydrogen bonding interactions that are fundamental to its chemical behavior.

The benzyl group (C₆H₅CH₂-) serves as the aromatic backbone of the molecule, providing structural rigidity and contributing to the compound's lipophilic character [8] [9]. The aromatic ring system introduces π-electron delocalization effects that stabilize the molecule and influence the electronic properties of adjacent functional groups. The benzylic position, where the primary amine is attached, represents a site of particular reactivity due to the stabilizing effect of the aromatic ring on carbocationic intermediates formed during various chemical transformations [8].

The methoxymethyl group (-OCH₂OCH₃) constitutes the most distinctive functional group in 2-methoxymethyl-benzylamine, combining ether linkages with methyl substituents to create a protective group-like structure [10] [11]. This functional group is particularly notable because methoxymethyl ethers are widely employed in organic synthesis as protecting groups for alcohols and, less commonly, for amines [10] [11]. The presence of two ether oxygen atoms within the methoxymethyl group provides multiple sites for coordination with metal ions and hydrogen bonding with polar solvents, influencing the compound's solubility and reactivity profiles.

The electronic effects of the methoxymethyl group are primarily electron-donating in nature, with the oxygen atoms providing lone pair electrons that can participate in resonance interactions with the aromatic ring system [1] [3]. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxymethyl substituent. The resulting electronic effects influence the compound's reactivity toward electrophilic aromatic substitution reactions and may affect the basicity of the primary amine group through inductive effects transmitted through the aromatic ring system.

Steric effects represent another crucial aspect of the functional group analysis, as the methoxymethyl group occupies significantly more three-dimensional space compared to simpler substituents like methoxy or methyl groups [1] [3]. The bulky nature of this substituent, particularly in the ortho position, creates steric hindrance that can influence the compound's reactivity, binding affinity to biological targets, and conformational preferences in solution. These steric effects are particularly important in enzyme-catalyzed reactions where the substrate must fit within the active site of the enzyme.

Comparison with 2-Methoxybenzylamine and Other Methoxybenzylamines

The comparison between 2-methoxymethyl-benzylamine and its simpler analogues reveals significant differences in molecular properties and chemical behavior. 2-Methoxybenzylamine, with its simpler methoxy substituent, exhibits a molecular weight of 137.18 g/mol compared to 151.21 g/mol for 2-methoxymethyl-benzylamine, representing a 14.03 g/mol increase due to the additional CH₂O unit [3] [4]. This molecular weight difference translates into altered physical properties, including changes in boiling point, solubility, and volatility characteristics that are important for synthetic applications and purification procedures.

The boiling point comparison reveals that 2-methoxybenzylamine has a reported boiling point of 227°C, while specific boiling point data for 2-methoxymethyl-benzylamine is not extensively documented in the literature [3] [4]. However, the additional methylene and oxygen atoms in the methoxymethyl group would be expected to increase the boiling point due to enhanced intermolecular forces, including dipole-dipole interactions and hydrogen bonding capabilities. The melting point of 2-methoxybenzylamine is reported as 60°C, suggesting that the compound exists as a solid at room temperature, whereas the physical state of 2-methoxymethyl-benzylamine at ambient conditions requires further characterization [3].

Solubility characteristics represent another important area of comparison between these compounds. 2-Methoxybenzylamine is reported to be slightly soluble in water, with enhanced solubility in organic solvents due to its aromatic character and methoxy substituent [3] [12]. The additional methoxymethyl group in 2-methoxymethyl-benzylamine would be expected to increase water solubility due to the presence of additional ether oxygen atoms capable of hydrogen bonding with water molecules, while simultaneously increasing lipophilicity due to the additional methyl group [1].

The comparison with 4-methoxybenzylamine provides insights into the effects of substituent positioning on molecular properties. 4-Methoxybenzylamine, with its para-substituted methoxy group, exhibits a boiling point of 236.5°C and a melting point of -10°C, indicating that it exists as a liquid at room temperature [4] [5]. The para-substitution pattern results in different electronic effects compared to the ortho-substitution found in both 2-methoxybenzylamine and 2-methoxymethyl-benzylamine, with reduced steric hindrance and altered resonance interactions with the aromatic ring system.

Electronic property comparisons reveal that the methoxymethyl group in 2-methoxymethyl-benzylamine provides stronger electron-donating effects compared to the simple methoxy group in 2-methoxybenzylamine [1] [3]. This enhanced electron donation results from the presence of two ether oxygen atoms within the methoxymethyl group, each capable of donating electron density to the aromatic ring system through resonance interactions. The cumulative effect of these electronic contributions influences the compound's reactivity toward electrophilic aromatic substitution and may affect the basicity of the primary amine group.

Refractive index measurements provide additional insights into the molecular properties of these compounds. 2-Methoxybenzylamine exhibits a refractive index of 1.548, while 4-methoxybenzylamine shows a refractive index of 1.55 [13] [14]. These values reflect the degree of light bending as it passes through the compounds and correlate with molecular density and polarizability. The refractive index of 2-methoxymethyl-benzylamine would be expected to differ from these values due to the altered molecular structure and electron distribution patterns.

Structure-Activity Relationships within the Benzylamine Family

The structure-activity relationships within the benzylamine family demonstrate how systematic structural modifications influence chemical reactivity, biological activity, and physical properties. The primary amine group represents the most critical structural feature for biological activity, as it provides the nucleophilic character necessary for interaction with biological targets such as enzymes, receptors, and nucleic acids [15] [16]. The basicity of this amine group, with a typical pKa value around 9.2 for benzylamine, can be modulated by substituents on the aromatic ring through electronic effects transmitted through the π-electron system [8] [3].

Electronic effects play a crucial role in determining structure-activity relationships within this compound family. Electron-donating substituents such as methoxy and methoxymethyl groups increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the primary amine group and influence its binding affinity to biological targets [3] [4]. The ortho-positioning of the methoxymethyl group in 2-methoxymethyl-benzylamine creates particularly strong electronic effects due to the proximity of the electron-donating oxygen atoms to the benzyl carbon, potentially influencing the compound's reactivity and biological activity profiles.

Steric effects represent another fundamental aspect of structure-activity relationships within the benzylamine family. The bulky methoxymethyl group in 2-methoxymethyl-benzylamine creates significant steric hindrance, particularly in the ortho position, which can influence the compound's ability to interact with biological targets such as enzymes and receptors [1] [3]. This steric bulk may prevent optimal binding to active sites that are designed to accommodate smaller substituents, potentially reducing biological activity in some contexts while enhancing selectivity in others.

The lipophilicity of benzylamine derivatives represents a crucial parameter that influences their biological distribution, membrane permeability, and pharmacokinetic properties. The LogP value of 1.992 for 2-methoxymethyl-benzylamine indicates moderate lipophilicity, suggesting that the compound can partition into both aqueous and lipophilic environments [1]. This balanced solubility profile is often desirable for biological applications, as it allows for adequate solubility in aqueous biological fluids while maintaining sufficient lipophilicity for membrane penetration.

Metabolic stability represents another important aspect of structure-activity relationships within the benzylamine family. The methoxymethyl group in 2-methoxymethyl-benzylamine may be susceptible to metabolic cleavage by cytochrome P450 enzymes, particularly those involved in O-dealkylation reactions [17]. This metabolic liability could influence the compound's biological activity by affecting its duration of action and the formation of active or inactive metabolites. The comparison with simpler methoxy-substituted analogues suggests that the additional methylene group in the methoxymethyl substituent may provide different metabolic stability characteristics.

The reactivity patterns of benzylamine derivatives toward various chemical transformations demonstrate clear structure-activity relationships. The presence of electron-donating substituents like methoxymethyl groups enhances the reactivity of the aromatic ring toward electrophilic aromatic substitution reactions, while simultaneously influencing the nucleophilicity of the primary amine group [18] [19]. These reactivity patterns are important for synthetic applications where benzylamine derivatives serve as intermediates in the preparation of more complex molecules.

Binding affinity studies with various biological targets reveal that subtle structural modifications within the benzylamine family can result in significant changes in biological activity. The methoxymethyl substituent in 2-methoxymethyl-benzylamine provides a unique combination of electronic and steric effects that distinguish it from simpler analogues like 2-methoxybenzylamine and 4-methoxybenzylamine [6] [16]. These differences in binding affinity and selectivity patterns demonstrate the importance of systematic structure-activity relationship studies in the development of biologically active benzylamine derivatives.

The correlation between molecular properties and biological activity within the benzylamine family follows predictable patterns based on fundamental principles of medicinal chemistry. Compounds with balanced lipophilicity, appropriate molecular weight, and optimal electronic properties tend to exhibit enhanced biological activity, while those with excessive steric bulk or extreme electronic effects may show reduced activity due to poor binding or selectivity issues [20] [6]. The methoxymethyl substitution pattern in 2-methoxymethyl-benzylamine represents an intermediate level of structural complexity that may provide an optimal balance of these competing factors for certain biological applications.